2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: It is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs.
Industry: It is used in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid involves the protection of the amino group in amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under mild conditions using piperidine, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
- **2-((9H-Fluoren-9-yl)methoxy)carbonylamino)ethoxy)acetic acid
- **2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid is unique due to its specific structure, which includes both a hydroxyl group and an Fmoc-protected amino group. This dual functionality allows for versatile applications in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994616 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-37-0 | |
Record name | NSC334300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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